molecular formula C10H16ClNO2S B3970578 3-(dimethylamino)propyl 2-thiophenecarboxylate hydrochloride

3-(dimethylamino)propyl 2-thiophenecarboxylate hydrochloride

Cat. No. B3970578
M. Wt: 249.76 g/mol
InChI Key: ICBWLQIOTVWLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)propyl 2-thiophenecarboxylate hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DTTC hydrochloride and is used in various research studies.

Mechanism of Action

The mechanism of action of DTTC hydrochloride involves the binding of metal ions to the thiophene ring of the compound. This binding leads to a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions. The binding of metal ions to DTTC hydrochloride has been found to be selective and specific, making it a useful tool in the study of metal ion interactions in biological systems.
Biochemical and Physiological Effects
DTTC hydrochloride has been found to have minimal biochemical and physiological effects on biological systems. It is not toxic to cells and has been used in various cell-based assays without any adverse effects. However, it is important to note that DTTC hydrochloride should be used in appropriate concentrations to avoid any potential toxicity.

Advantages and Limitations for Lab Experiments

DTTC hydrochloride has several advantages for use in lab experiments. It is a highly sensitive and selective probe for the detection of metal ions, making it a useful tool in the study of metal ion interactions in biological systems. It is also easy to use and can be incorporated into various biological assays. However, DTTC hydrochloride has some limitations. It is not suitable for the detection of all metal ions and may require the use of additional probes for the detection of other metal ions. It is also important to note that DTTC hydrochloride may not be suitable for use in all biological systems and may require optimization for specific applications.

Future Directions

There are several future directions for the use of DTTC hydrochloride in scientific research. One potential application is in the study of metal ion interactions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DTTC hydrochloride could be used to detect changes in metal ion concentrations in these diseases and could potentially be used as a diagnostic tool. Another potential application is in the development of new sensors for the detection of metal ions in environmental samples. DTTC hydrochloride could be used as a basis for the development of new sensors that are more sensitive and selective for the detection of specific metal ions. Overall, DTTC hydrochloride has a wide range of potential applications in scientific research and is a promising tool for the study of metal ion interactions in biological systems.

Scientific Research Applications

DTTC hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It has also been used as a pH indicator and a sensor for the detection of amino acids and proteins. DTTC hydrochloride has been found to be a useful tool in the study of biological systems and has been used in various biological assays.

properties

IUPAC Name

3-(dimethylamino)propyl thiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-11(2)6-4-7-13-10(12)9-5-3-8-14-9;/h3,5,8H,4,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBWLQIOTVWLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)C1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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